Product packaging for 5-Ethynyl-2'-deoxyuridine-5'-triphosphate(Cat. No.:CAS No. 111289-87-3)

5-Ethynyl-2'-deoxyuridine-5'-triphosphate

Cat. No.: B6297524
CAS No.: 111289-87-3
M. Wt: 492.16 g/mol
InChI Key: UDMHUFFLTBRLKE-DJLDLDEBSA-N
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Description

5-Ethynyl-2'-deoxyuridine-5'-triphosphate (5-EdUTP) is a thymidine triphosphate analog where the methyl group is replaced by an ethynyl group. This alkyne-functionalized nucleoside is efficiently incorporated into DNA by various DNA polymerases, including family B polymerases such as Pwo, Deep Vent exo-, and KOD XL during PCR or primer extension reactions . Once integrated into newly synthesized DNA, the ethynyl group provides a bioorthogonal handle for subsequent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry" . The primary research value of 5-EdUTP lies in its application for robust, non-radioactive DNA labeling. The resulting ethynyl-functionalized DNA can be easily conjugated to azide-modified probes, such as fluorescent dyes for microscopic imaging or biotin for purification and detection tasks . This click chemistry-based detection is faster and gentler than traditional methods using antibodies against analogs like BrdU, as it requires no DNA denaturation, thereby better preserving cell morphology and antigenicity for multiplexed assays . Researchers utilize this compound in a wide array of fields, including the synthesis of highly modified DNA, directed DNA metallization, cell proliferation studies, cancer biology, and virology to track viral DNA replication . It is important to note that while this nucleotide analog is a powerful tool for labeling, its corresponding nucleoside (EdU) can exhibit cytotoxicity at high doses, which is often linked to the extent of its incorporation into DNA and the subsequent induction of DNA damage . Please note: This product is intended for Research Use Only (RUO) and is not approved for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N2O14P3 B6297524 5-Ethynyl-2'-deoxyuridine-5'-triphosphate CAS No. 111289-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMHUFFLTBRLKE-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Structural Modification of 5 Ethynyl 2 Deoxyuridine 5 Triphosphate

Chemical Synthesis Approaches for 5-Ethynyl-2'-deoxyuridine (B1671113) and its Triphosphate

The chemical synthesis of EdUTP is a two-stage process that begins with the synthesis of the nucleoside, 5-ethynyl-2'-deoxyuridine (EdU), followed by its phosphorylation to the triphosphate form.

A primary method for synthesizing EdU is the Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst wikipedia.org. In the context of EdU synthesis, the reaction typically involves coupling 5-iodo-2'-deoxyuridine with an alkyne, such as (trimethylsilyl)acetylene nih.gov. The reaction is catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, often copper(I) iodide (CuI) nih.govnih.govrsc.org. The trimethylsilyl group acts as a protecting group for the alkyne and is subsequently removed to yield EdU. This method is noted for its efficiency under mild conditions wikipedia.org.

Once EdU is obtained, it undergoes phosphorylation to yield EdUTP. A robust and widely adopted method for this conversion is the Ludwig-Eckstein "one-pot, three-steps" synthesis nih.govmdpi.com. This procedure is highly regarded for its reliability and the simplified purification of the final product nih.gov. The process involves reacting the nucleoside (EdU) with a phosphorylating agent like phosphorus oxychloride (POCl₃) to form a reactive phosphorodichloridate intermediate nih.govmdpi.com. This intermediate is then reacted in situ with pyrophosphate. The final step is hydrolysis of the resulting cyclic triphosphate to yield the desired 5-ethynyl-2'-deoxyuridine-5'-triphosphate nih.govmdpi.com.

Table 1: Key Chemical Synthesis Reactions for EdUTP

Step Reaction Name Key Reagents & Catalysts Starting Material Product
1. Nucleoside Synthesis Sonogashira Coupling 5-iodo-2'-deoxyuridine, (trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI 5-iodo-2'-deoxyuridine 5-ethynyl-2'-deoxyuridine (EdU)
2. Phosphorylation Ludwig-Eckstein Synthesis EdU, Phosphorus oxychloride (POCl₃), Pyrophosphate 5-ethynyl-2'-deoxyuridine (EdU) This compound (EdUTP)

Enzymatic Synthesis Strategies for Nucleoside Triphosphates and Their Analogs

Enzymatic approaches offer high specificity and operate under mild conditions, providing an alternative to purely chemical methods for synthesizing nucleoside triphosphates and their analogs.

This strategy mimics the natural biosynthetic pathway of nucleotides within cells. It involves a series of sequential phosphorylation steps catalyzed by specific enzymes called kinases mdpi.com. The process starts with the nucleoside (EdU), which is first phosphorylated to its monophosphate form (EdUMP) by a nucleoside kinase, such as thymidine (B127349) kinase nih.gov. Subsequently, a nucleoside monophosphate kinase (NMPK) catalyzes the conversion of EdUMP to the diphosphate (B83284) form (EdUDP). Finally, a nucleoside diphosphate kinase (NDPK) completes the cascade by phosphorylating EdUDP to the active triphosphate, EdUTP google.com. Each phosphorylation step requires a phosphate (B84403) donor, which is typically adenosine triphosphate (ATP) du.ac.in.

Figure 1: Kinase-Mediated Phosphorylation Cascade for EdUTP Synthesis EdU → (Nucleoside Kinase, ATP) → EdUMP → (NMP Kinase, ATP) → EdUDP → (NDP Kinase, ATP) → EdUTP

Polyphosphate kinases (PPKs) are enzymes that utilize inorganic polyphosphate (polyP), a polymer of phosphate residues, as a high-energy phosphate donor nih.gov. Family II polyphosphate kinases (PPK2s) are particularly useful as they can catalyze the phosphorylation of both nucleoside monophosphates (NMPs) and diphosphates (NDPs) acs.org. This makes them versatile biocatalysts for triphosphate synthesis nih.gov. In a potential pathway for EdUTP, a PPK2 enzyme could be used to convert EdUMP to EdUDP and subsequently to EdUTP, using the inexpensive and readily available polyphosphate as the phosphoryl donor google.comnih.gov. Some PPK2 enzymes have been shown to selectively convert pyrimidine NMPs to NDPs nih.gov.

Transglycosylation reactions, catalyzed by enzymes like nucleoside phosphorylases (NPs) or nucleoside 2′-deoxyribosyltransferases (NDTs), are primarily used for the synthesis of the nucleoside analog itself, rather than the direct phosphorylation nih.govmdpi.com. These enzymes facilitate the transfer of a deoxyribose sugar moiety from a donor nucleoside to a different heterocyclic base mdpi.comresearchgate.net. For instance, an NDT could catalyze a reaction between a suitable deoxyribosyl donor and the base 5-ethynyluracil to produce EdU nih.gov. This enzymatically synthesized EdU would then serve as the substrate for the kinase-mediated phosphorylation cascades described above to generate EdUTP.

Rational Design of this compound Derivatives for Specific Research Applications

The rational design of EdUTP derivatives aims to overcome inherent limitations of nucleotide analogs, such as poor membrane permeability, thereby enhancing their utility in live-cell studies nih.govrsc.org.

A significant challenge for using EdUTP and other nucleotide analogs in living cells is their inability to cross the cell membrane due to the multiple negative charges of the phosphate chain nih.govrsc.org. To address this, "pronucleotide" strategies have been developed. These involve masking the phosphate groups with bioreversible, lipophilic protecting groups that are cleaved by intracellular enzymes to release the active nucleotide inside the cell nih.govacs.org.

One of the most successful approaches is the ProTide (PROdrug + nucleoTIDE) technology nih.govnih.govwikipedia.org. In this strategy, a phosphate or phosphonate group is masked by an aryl group and an amino acid ester nih.gov. These modifications neutralize the negative charge, facilitating passive diffusion across the cell membrane nucana.com. Once inside the cell, esterases and other enzymes cleave the masking motifs, releasing the monophosphate form of the nucleoside analog nih.gov. While the ProTide approach typically delivers the monophosphate, which then requires further intracellular phosphorylation to the active triphosphate, it represents a key strategy for bypassing the initial uptake barrier nih.govtandfonline.com. Similar concepts, like the TriPPPro-concept, aim to deliver the triphosphate form directly by modifying the γ-phosphate acs.org. Another approach involves chemically modifying the phosphate groups with moieties like bis-pivaloyloxymethyl, which are stable extracellularly but are cleaved intracellularly to enhance permeability researchgate.net.

Table 2: Comparison of Synthesis and Delivery Strategies

Strategy Type Key Feature Advantage Limitation
Sonogashira/Ludwig-Eckstein Chemical Stepwise chemical reactions Scalable, well-established Requires protection/deprotection, harsh reagents
Kinase Cascade Enzymatic Mimics natural pathway High specificity, mild conditions Requires multiple enzymes and ATP
Polyphosphate Kinase Enzymatic Uses polyphosphate as P donor Cost-effective phosphate source Enzyme specificity can vary
Transglycosylation Enzymatic Synthesis of the nucleoside Regio- and stereoselective Indirectly produces EdUTP after phosphorylation
ProTide Technology Delivery Phosphate masking groups Enhances cell permeability Typically delivers monophosphate, requires further phosphorylation

Site-Specific Functionalization via Ethynyl (B1212043) Moiety

The terminal ethynyl group at the C5 position of the pyrimidine ring in this compound (EdUTP) serves as a versatile and highly specific handle for the attachment of a wide array of functional molecules. This site-specific functionalization is predominantly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is lauded for its high efficiency, selectivity, and biocompatibility, allowing for the covalent linkage of EdUTP, typically after its incorporation into DNA, to molecules containing an azide (B81097) group. jenabioscience.comnih.govjenabioscience.com

The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring, which covalently links the ethynyl-modified DNA with an azide-functionalized molecule of interest. nih.govnih.gov This bioorthogonal reaction is highly specific, meaning it does not interfere with other functional groups found in biological systems, ensuring that the labeling is precise and targeted to the site of EdUTP incorporation. nih.gov

A variety of molecules have been successfully conjugated to EdUTP-containing DNA, underscoring the broad utility of this approach. Commonly, fluorescent dyes are attached to enable the visualization of newly synthesized DNA in cellular and molecular biology studies. jenabioscience.comfiu.edu Biotin (B1667282) can also be conjugated, facilitating the affinity purification and isolation of DNA for further analysis. jenabioscience.com Beyond these standard applications, the ethynyl moiety allows for the attachment of more complex functionalities, including peptides and proteins, which can be used to study DNA-protein interactions or to assemble novel biomaterials. nih.govnih.gov Furthermore, this functionalization is instrumental in the development of DNA-based nanomaterials and for applications in cancer theranostics. nih.govnih.govmdpi.com

The reaction conditions for CuAAC are typically mild and can be performed in aqueous buffers, making the process suitable for biomolecules. nih.gov The catalytic system generally consists of a copper(II) salt, such as copper(II) sulfate (CuSO₄), which is reduced in situ to the active copper(I) catalyst by a reducing agent, most commonly sodium ascorbate (B8700270). nih.gov To enhance the efficiency and stability of the copper(I) catalyst and to protect the biomolecules from potential damage, a stabilizing ligand is often included. nih.gov

The site-specific functionalization of EdUTP via its ethynyl moiety through click chemistry represents a powerful and adaptable platform for the modification of DNA. Its high efficiency, selectivity, and compatibility with a wide range of functional molecules have established it as an invaluable tool in various fields of chemical biology and biotechnology.

Research Findings on EdUTP Functionalization

Functional Moiety Class Specific Example(s) Purpose of Functionalization Key Research Findings
Fluorescent Dyes 5-TAMRA-azide, Alexa Fluor azidesMicroscopic imaging and detection of newly synthesized DNAThe CuAAC reaction enables the efficient labeling of EdUTP-incorporated DNA with a wide range of fluorescent reporters for visualization. nih.gov The reaction is highly specific and does not require harsh denaturation conditions, preserving the integrity of the DNA.
Affinity Tags Azides of BiotinPurification and isolation of DNABiotinylation via click chemistry allows for the selective capture and enrichment of newly synthesized DNA using streptavidin-based affinity chromatography. jenabioscience.com
Peptides and Proteins Azide-modified peptidesStudying DNA-protein interactions, creating novel biomaterialsThe triazole linkage formed is considered a good mimic of the amide bond, allowing for the stable conjugation of peptides to DNA without significantly perturbing their structure. nih.govnih.gov
Nanomaterials DNA-functionalized nanoparticlesDevelopment of theranostics and DNA-based nanostructuresThe ethynyl group on EdUTP provides a site for covalently attaching DNA to nanoparticles, creating hybrid materials with programmable properties for applications in drug delivery and diagnostics. nih.govnih.govmdpi.com

Biochemical Mechanisms and Cellular Interactions of 5 Ethynyl 2 Deoxyuridine 5 Triphosphate

Substrate Specificity and Enzymatic Incorporation into Nucleic Acids

5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP) serves as a substrate for various nucleic acid polymerases, enabling its incorporation into newly synthesized DNA and, in some cases, RNA. Its utility stems from the ethynyl (B1212043) group at the C5 position of the uracil (B121893) base. This modification is small enough to be tolerated by the active sites of several key enzymes, yet it provides a reactive alkyne handle for subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". nih.govnih.govwikipedia.org The substrate specificity of EdUTP is not universal; it varies significantly among different types of polymerases and is influenced by several biochemical and structural factors.

Interaction with DNA Polymerases in Replication and Repair

EdUTP is recognized as an analog of thymidine (B127349) triphosphate (dTTP) and can be incorporated into DNA during replication and repair processes by various DNA polymerases. wikipedia.orgjenabioscience.com Studies have shown that DNA polymerases can utilize C5-modified 2'-deoxyuridine (B118206) triphosphates as substrates. semanticscholar.org For example, family B polymerases such as Pwo, Deep Vent exo-, and KOD XL, as well as the family A polymerase Taq, can incorporate EdUTP during the polymerase chain reaction (PCR). jenabioscience.com

The ability of a DNA polymerase to incorporate analogs like EdUTP is often compared to its natural counterpart, dTTP. Research on similar C5-substituted analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP), has shown that they can substitute for dTTP in reactions catalyzed by the Klenow fragment of E. coli DNA polymerase I. nih.gov The efficiency of this incorporation can be substantial, with some analogs reaching up to 80% of the incorporation level of dTMP. nih.gov However, the bulky substituent at the C5 position can also act as an inhibitor of DNA replication. nih.gov The interaction is governed by the polymerase's ability to accommodate the modified base within its active site. This active site must position the incoming nucleotide triphosphate for catalysis, a process that is highly sensitive to the substrate's shape and chemical properties. nih.gov

Recognition by RNA Polymerases in Transcription and Replication

While DNA polymerases are the primary enzymes that incorporate EdUTP, some RNA polymerases (RNAPs) can also recognize it as a substrate, albeit typically with lower efficiency than the canonical ribonucleoside triphosphates (rNTPs). researchgate.net The catalytic center of RNAP is designed to bind the incoming NTP and transfer the nucleotidyl moiety to the 3' end of the nascent RNA transcript. nih.govyoutube.com This process involves a high degree of selectivity, not only for the correct base pair but also for the ribose sugar, distinguishing it from deoxyribonucleotides. nih.govnih.gov

Despite this inherent selectivity, certain RNA polymerases have demonstrated the ability to incorporate deoxyribonucleoside triphosphates. For instance, studies with the Qβ replicase, an RNA-dependent RNA polymerase, showed that EdUTP could be incorporated into replicating RNA. researchgate.net This suggests a degree of flexibility or "relaxed substrate specificity" in the active site of some RNAPs. researchgate.net However, other research using spin-labeled 2'-deoxyuridine-5'-triphosphate (B1264416) has indicated that such analogs can act as inhibitors for some RNA polymerases. capes.gov.brnih.gov The efficiency of incorporation is likely linked to transcriptionally active DNA regions where a high local concentration of UTP to support transcription might also increase the dUTP:dTTP ratio, making dUTP (and its analogs) more available for misincorporation. nih.gov

Factors Influencing Incorporation Efficiency and Fidelity

The efficiency and fidelity of EdUTP incorporation by polymerases are governed by a complex interplay of structural and environmental factors.

Polymerase Active Site Geometry: DNA polymerases achieve high fidelity by undergoing a conformational change that creates an active site precisely shaped to fit a correct Watson-Crick base pair. nih.gov Incorrect substrates, including those with modified sugars or bases, can be rejected because they lead to misalignment and prevent the enzyme from adopting its fully closed, catalytically competent state. nih.govresearchgate.net The presence of a bulky C5 substituent can sterically hinder proper positioning within the active site. nih.gov

Competition with Natural Substrates: The intracellular concentration of the natural substrate, dTTP, directly competes with EdUTP for incorporation. nih.gov Experiments have shown that adding excess dTTP significantly reduces the incorporation of EdUTP, indicating competitive inhibition. nih.gov Similarly, cellular mechanisms that control dUTP levels, such as the enzyme deoxyuridine triphosphatase (dUTPase), indirectly influence the availability of EdUTP for incorporation. nih.gov

Divalent Cations: The type of divalent cation (e.g., Mg²⁺, Mn²⁺, Co²⁺) in the reaction buffer is critical. ebi.ac.uk TdT, for example, shows different kinetics and substrate specificity depending on the cation present. ebi.ac.uk The addition of Co²⁺ is often used to enhance the incorporation of modified nucleotides by TdT. promega.com

Template Sequence and Primer Terminus: The DNA template sequence itself can influence the efficiency of incorporation. semanticscholar.org Furthermore, the presence of a modified nucleotide at the 3' end of the elongating strand can significantly affect the catalytic efficiency of the subsequent nucleotide addition, more so than if the modified base is on the template strand. semanticscholar.org Distortions in the DNA caused by a mismatch or lesion can alter the alignment of the 3'-OH, interfering with the next incorporation event. nih.gov

Table 2: Factors Influencing Polymerase Incorporation of EdUTP
FactorDescriptionEffect on IncorporationReferences
Active Site ConformationThe geometry of the polymerase's active site selects for correctly paired nucleotides.Non-cognate substrates like EdUTP can cause misalignment, trapping the enzyme in a non-productive state and reducing incorporation efficiency. nih.govnih.govresearchgate.net
Substrate CompetitionEdUTP competes with the natural substrate, dTTP, for binding to the polymerase.Higher concentrations of dTTP decrease the rate of EdUTP incorporation. nih.gov
Divalent CationsCofactors like Mg²⁺, Mn²⁺, and Co²⁺ are essential for catalysis and can influence substrate specificity.The choice of cation can enhance or alter the incorporation efficiency of modified nucleotides by enzymes like TdT. ebi.ac.ukpromega.com
Template/Primer StructureThe DNA sequence and the nature of the nucleotide at the primer's 3'-terminus affect polymerase activity.A modified nucleotide at the 3' end of the primer can reduce the catalytic efficiency of the next addition. The template sequence also impacts incorporation. semanticscholar.org

Intracellular Metabolism and Interconversion of Nucleoside Analogs

The biological activity and incorporation of a nucleoside analog are critically dependent on its intracellular metabolism. For an analog like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to be incorporated into DNA as EdUTP, it must first be transported into the cell and then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate (B83284), and finally triphosphate form. nih.gov A related compound, 5-ethynyl-2'-deoxycytidine (B116413) (EdC), undergoes a more complex metabolic journey before it can be utilized by DNA polymerases. nih.govnih.gov

Deamination and Phosphorylation of 5-Ethynyl-2'-deoxycytidine to this compound Pathways

While EdC is an analog of deoxycytidine, studies have surprisingly shown that it is not typically incorporated into nuclear DNA as 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP). nih.gov Instead, in multiple human cell lines, EdC is first converted into EdU, which is then phosphorylated and incorporated into DNA. nih.gov This conversion is a critical step that dictates the ultimate fate and cytotoxic effects of EdC. nih.govnih.gov

The primary pathway for this conversion involves deamination, a reaction that removes the amine group from the cytosine base, turning it into a uracil base. This process can occur at two key stages:

Deamination of the Nucleoside: The enzyme cytidine (B196190) deaminase (CDD) catalyzes the deamination of EdC to EdU. nih.govnih.govsigmaaldrich.com The importance of this step has been demonstrated in experiments using tetrahydrouridine (B1681287) (THU), an inhibitor of CDD. Treatment with THU almost completely blocks the conversion of EdC to EdU and subsequent incorporation into DNA. nih.gov

Deamination of the Nucleoside Monophosphate: The enzyme dCMP deaminase (DCTD) can deaminate 5-ethynyl-2'-deoxycytidine monophosphate (EdCMP) to form 5-ethynyl-2'-deoxyuridine monophosphate (EdUMP). nih.gov

Once EdU or EdUMP is formed, it enters the same phosphorylation cascade as exogenously supplied EdU. Cellular kinases convert EdU/EdUMP into EdUDP and finally into EdUTP. nih.gov This resulting EdUTP is then a substrate for DNA polymerases and is incorporated into DNA in place of dTTP. nih.gov Research indicates that the conversion of EdC to EdCTP is much less effective than the conversion of EdU to EdUTP, and EdCTP itself is not efficiently recognized by the nuclear DNA replication machinery. nih.gov Therefore, the deamination pathway to EdU is the dominant route leading to the incorporation of the ethynyl-modified base into the genome following EdC administration. nih.gov

Table 3: Key Enzymes in the Metabolic Conversion of EdC to EdUTP
EnzymeAbbreviationFunctionSubstrate → ProductReferences
Cytidine DeaminaseCDDCatalyzes the deamination of cytidine and its analogs at the nucleoside level.5-Ethynyl-2'-deoxycytidine (EdC) → 5-Ethynyl-2'-deoxyuridine (EdU) nih.govnih.govsigmaaldrich.com
dCMP DeaminaseDCTDCatalyzes the deamination of deoxycytidine monophosphate and its analogs.5-Ethynyl-2'-deoxycytidine monophosphate (EdCMP) → 5-Ethynyl-2'-deoxyuridine monophosphate (EdUMP) nih.gov
Cellular Kinases-Sequentially phosphorylate nucleosides/nucleotides.EdU → EdUMP → EdUDP → EdUTP nih.gov

Role of Cellular Deaminases and Kinases in Analog Processing

The intracellular processing of 5-ethynyl-2'-deoxyuridine (EdU) and its related analogs is a critical determinant of their metabolic fate and subsequent incorporation into DNA. While EdU itself is a thymidine analog, the processing of a related compound, 5-ethynyl-2'-deoxycytidine (EdC), sheds light on the significant role of cellular deaminases. Research has shown that when cells are treated with EdC, it is surprisingly converted into EdU, which is then incorporated into the DNA. nih.gov This conversion is a crucial step for its ultimate utility as a DNA synthesis marker.

Studies in human cell lines revealed that no detectable amount of EdC was found in the cellular DNA; instead, EdU was present. nih.gov This indicates an efficient intracellular conversion pathway. The primary enzymes implicated in this transformation are cytidine deaminase (CDD) and dCMP deaminase. nih.gov Experiments using targeted inhibition of these deaminases confirmed their role in the conversion of EdC to EdU. Specifically, in HeLa cells, cytidine deaminase was identified as playing the dominant role in this deamination pathway. nih.gov The process involves the deamination of EdC or its phosphorylated forms (EdCMP, EdCDP) to the corresponding uridine (B1682114) analogs.

Once the deoxynucleoside EdU is present in the cell (either by direct administration or by conversion from EdC), cellular kinases are responsible for its phosphorylation to the active triphosphate form, this compound (EdUTP). This is a sequential process where thymidine kinase first phosphorylates EdU to EdU monophosphate (EdUMP). Subsequently, other cellular kinases catalyze the addition of two more phosphate (B84403) groups to form EdU diphosphate (EdUDP) and finally EdUTP. This resulting EdUTP is the substrate recognized by DNA polymerases for incorporation into newly synthesized DNA during replication. nih.gov However, research suggests that the conversion of EdC to EdCTP is much less efficient than the conversion of EdU to EdUTP, and that EdCTP is not effectively recognized by the nuclear DNA replication machinery. nih.gov

Key Findings on EdC to EdU Conversion
Cell LineObservation after EdC TreatmentPrimary Conversion MechanismReference
HeLa, U2OS, etc. (5 human cell lines tested)Incorporated nucleoside was EdU, not EdC.Cytidine Deaminase (CDD) and dCMP Deaminase convert EdC to EdU. nih.gov
HeLaTargeted inhibition experiments pointed to a dominant role for CDD.Cytidine Deaminase (CDD). nih.gov

Interaction with Nucleic Acid Maintenance Systems

Once incorporated into the genome, nucleoside analogs can be recognized by various DNA maintenance and repair systems. The structural alteration introduced by the analog, even if subtle, can be sufficient to trigger a cellular response.

A surprising and significant finding is that 5-ethynyl-2'-deoxyuridine (EdU), once integrated into the DNA of mammalian cells, is recognized and processed as a form of damage by the Nucleotide Excision Repair (NER) pathway. pnas.orgnih.govpnas.orgresearchgate.net NER is the primary cellular mechanism for removing bulky, helix-distorting DNA lesions, such as those caused by UV radiation or certain chemical carcinogens. nih.govnih.govnih.gov The recognition of EdU by this pathway is unexpected because it is structurally very similar to the natural nucleoside thymidine, with the methyl group at the 5-position replaced by a small ethynyl group. pnas.orgpnas.org

In-depth studies using excision repair sequencing (XR-seq) have mapped EdU repair at single-nucleotide resolution across the human genome. pnas.orgnih.gov The results demonstrate that EdU is excised from DNA throughout the genome. pnas.orgpnas.org This excision is absent in cells deficient in NER proteins, confirming the pathway's involvement. nih.govresearchgate.net Furthermore, in vitro experiments using mammalian cell-free extracts have shown that DNA duplexes containing EdU are substrates for excision, corroborating the in vivo findings. pnas.orgnih.gov

The mechanism of removal is consistent with classical NER, involving the excision of an oligonucleotide fragment of approximately 25 to 32 nucleotides in length containing the EdU residue. pnas.orgresearchgate.net The research also revealed that EdU repair is subject to transcription-coupled repair (TCR), a sub-pathway of NER that preferentially removes lesions from the transcribed strand of active genes. pnas.orgnih.govpnas.org This was evidenced by higher repair rates observed on the transcribed strand compared to the non-transcribed strand in active genes. pnas.orgpnas.org This recognition and subsequent "futile" repair cycle, where EdU is excised and potentially re-incorporated, has been suggested to contribute to its cellular toxicity. pnas.orgtocris.com

Research Findings on EdU Processing by NER
FindingMethodologyKey ResultReference
EdU is a substrate for NERIn vivo and in vitro excision assaysEdU, but not other tested thymidine analogs like BrdU, is excised from DNA. Excision is absent in NER-deficient cells. pnas.orgnih.govresearchgate.net
Genome-wide mapping of EdU repairExcision Repair Sequencing (XR-seq)EdU is excised throughout the human genome. pnas.orgnih.govpnas.org
Involvement of Transcription-Coupled Repair (TCR)XR-seq analysisHigher repair rates of EdU were found on the transcribed strand of active genes. pnas.orgpnas.org
Size of Excised FragmentBiochemical analysis of excision productsExcised oligomers containing EdU are 25-32 nucleotides in length. pnas.orgresearchgate.net

Advanced Methodologies and Detection Strategies Employing 5 Ethynyl 2 Deoxyuridine 5 Triphosphate

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioorthogonal Labeling

The cornerstone of EdUTP detection is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of a click chemistry reaction. This reaction forms a stable triazole linkage between the alkyne group on EdUTP, which has been incorporated into DNA, and an azide-containing probe. The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency and specificity within the complex environment of a cell, without cross-reacting with other biological molecules.

The efficiency of the CuAAC reaction in biological systems is paramount for sensitive detection of EdUTP incorporation. The reaction kinetics are influenced by several factors, including the concentration of reactants, the copper(I) catalyst, and the ligand used to stabilize the copper(I) ion and enhance its catalytic activity. Optimization of these parameters is crucial to maximize the signal-to-noise ratio while minimizing potential cytotoxicity from the copper catalyst. Research has focused on developing new ligands and copper sources to improve reaction rates and biocompatibility. For instance, the use of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand has been shown to stabilize the Cu(I) oxidation state and improve the efficiency of the reaction in aqueous buffers.

Table 1: Factors Influencing CuAAC Reaction Kinetics in Biological Systems

FactorDescriptionImpact on Optimization
Copper(I) Source The source of the catalytic Cu(I) ions, often generated in situ from CuSO4 with a reducing agent like sodium ascorbate (B8700270).The concentration must be sufficient for catalysis but low enough to minimize cellular toxicity.
Ligand A molecule that coordinates with the copper ion, enhancing its stability and catalytic activity in aqueous environments.Choice of ligand (e.g., TBTA, THPTA) can significantly improve reaction speed and reduce off-target effects.
Reactant Concentrations The concentrations of the azide (B81097) probe and the incorporated EdUTP.Higher concentrations can increase reaction rates, but probe concentration must be optimized to reduce background signal.
Reducing Agent A compound like sodium ascorbate used to maintain copper in its active Cu(I) state.The concentration needs to be sufficient to prevent oxidation of the catalyst.
Reaction Buffer The pH and composition of the buffer system can affect catalyst stability and enzyme activity.Buffers are typically optimized to maintain physiological pH and compatibility with the biological sample.

The versatility of the CuAAC reaction is greatly expanded by the wide array of azide-modified probes that can be used for detection. These probes can be tailored for specific downstream applications by conjugating the azide moiety to different reporter molecules. For example, azide-fluorophore conjugates are widely used for fluorescence microscopy and flow cytometry. Biotin-azide allows for the enrichment and purification of EdUTP-labeled DNA, while azide-modified beads can be used for affinity capture. This modularity enables researchers to design experiments that can visualize, quantify, and isolate newly synthesized DNA.

High-Resolution Detection and Visualization Techniques

The covalent labeling of EdUTP-containing DNA with reporter molecules via CuAAC enables a variety of high-resolution detection and visualization methods. These techniques provide spatial and quantitative information about DNA synthesis at the single-cell and subcellular levels.

Fluorescence microscopy is a primary technique for visualizing EdUTP incorporation. By using an azide-functionalized fluorophore, researchers can directly image the sites of DNA synthesis within cells. This can be performed in fixed and permeabilized cells, providing a snapshot of DNA replication at a specific point in time. Furthermore, advancements in catalyst systems with lower toxicity have made live-cell imaging of DNA synthesis possible, allowing for the dynamic tracking of replication processes in real-time. A wide range of fluorescent probes with different excitation and emission spectra are available, enabling multicolor imaging experiments to correlate DNA synthesis with other cellular events.

Flow cytometry offers a powerful method for the high-throughput, quantitative analysis of DNA synthesis in large cell populations. Cells are first incubated with EdUTP, then fixed, permeabilized, and subjected to the CuAAC reaction with a fluorescent azide. The fluorescence intensity of individual cells is then measured as they pass through the flow cytometer. This allows for the precise quantification of the percentage of cells in a population that are actively replicating their DNA (i.e., in the S-phase of the cell cycle). This technique is significantly faster and often more sensitive than traditional methods that rely on antibodies for detection.

Table 2: Comparison of Detection Techniques for EdUTP

TechniquePrincipleInformation ObtainedThroughput
Fluorescence Microscopy Visualization of fluorescently labeled EdUTP in cells.Spatial distribution of DNA synthesis, subcellular localization.Low to Medium
Flow Cytometry Quantification of fluorescence intensity in single cells.Percentage of replicating cells in a population, cell cycle analysis.High
Affinity Purification Enrichment of biotin-labeled EdUTP-DNA using streptavidin.Isolation of newly synthesized DNA for downstream analysis (e.g., sequencing).Low to Medium

For applications that require the isolation and subsequent analysis of newly synthesized DNA, a biotin-azide conjugate is employed in the CuAAC reaction. The high affinity between biotin (B1667282) and streptavidin is then exploited to purify the EdUTP-labeled DNA fragments. This is typically achieved by incubating the cell lysate with streptavidin-coated magnetic beads or a streptavidin affinity column. The enriched DNA can then be eluted and used for various downstream applications, such as next-generation sequencing, to identify specific DNA sequences that were replicated or repaired during the EdUTP labeling period.

Chromogenic and Immunohistochemical Detection Modalities

The detection of incorporated 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), the nucleoside derived from 5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP) during DNA synthesis, is not limited to fluorescence. Chromogenic detection offers a robust alternative, integrating seamlessly with standard immunohistochemistry (IHC) workflows to provide a visible, colorimetric signal observable with a standard light microscope. abcam.comabcam.co.jp This modality is particularly advantageous for applications where fluorescence microscopy is unavailable or when creating permanently archived slides, as the colored precipitates are often more photostable than fluorophores. abcam.com

The fundamental principle involves a two-step process. First, the alkyne group on the incorporated EdU is targeted by a molecule, typically a biotin-azide, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' reaction. lumiprobe.com Second, this biotin tag is detected using streptavidin conjugated to an enzyme, most commonly Horseradish Peroxidase (HRP) or Alkaline Phosphatidase (AP). origene.comsysy-histosure.com This enzyme-streptavidin complex then catalyzes a reaction with a soluble chromogenic substrate, converting it into an insoluble, colored precipitate at the site of DNA synthesis. origene.comjacksonimmuno.com

Commonly used chromogenic substrates include:

3,3'-Diaminobenzidine (DAB): Reacts with HRP to produce a dark brown precipitate, which provides excellent contrast with blue hematoxylin (B73222) counterstains. abcam.comsysy-histosure.com

3-amino-9-ethylcarbazole (AEC): Forms a red product when catalyzed by HRP. abcam.co.jp

ImmPACT® VIP: Generates a purple precipitate with HRP. sysy-histosure.com

ImmPACT® AP Red: Produces a red color with AP. sysy-histosure.com

This approach allows for the clear visualization of proliferating cells within the morphological context of the tissue. jacksonimmuno.com The combination of EdU detection with IHC for other protein markers on the same tissue section enables the characterization of the proliferative status of specific cell types. protocols.io The mild nature of the click reaction protocol is a significant advantage, as it avoids the harsh antigen retrieval steps, such as acid hydrolysis or heat treatment, often required for BrdU detection, which can damage tissue morphology and destroy epitopes recognized by antibodies. lumiprobe.comprotocols.io

Integration with Multiplexed Research Assays

The detection method for incorporated EdU is highly compatible with multiplexed assays, which simultaneously measure multiple parameters within a single sample. nih.govnih.gov This integration provides a more comprehensive understanding of cellular processes by correlating DNA replication with the expression and localization of other biomolecules, such as proteins. Multiplexing saves time, reduces reagent costs, and conserves precious sample material while generating a wealth of data from a single experiment. nih.govqiagen.com The mild conditions of the click chemistry reaction are central to this compatibility, preserving cellular epitopes for subsequent antibody-based detection. protocols.ioresearchgate.net

Compatibility with Immunofluorescence and Other Protein-Targeting Stains

The click reaction used to visualize incorporated EdU is fully compatible with immunofluorescence (IF), a technique that uses antibodies to detect specific proteins. researchgate.net This allows researchers to simultaneously label proliferating cells (via EdU) and identify cell types or signaling pathway activation states (via protein-specific antibodies). protocols.ionih.gov Unlike the harsh DNA denaturation required for BrdU detection, the click reaction does not typically disrupt protein structures or antibody binding sites, thus facilitating multi-color imaging with minimal protocol adjustments. lumiprobe.comresearchgate.net

Research findings have demonstrated successful co-localization of EdU with a variety of protein markers. For instance, EdU labeling has been combined with IF for:

Phospho-Histone H3 (pH3): To distinguish cells in S-phase (EdU-positive) from those in M-phase (pH3-positive), providing a detailed cell cycle analysis. youtube.com

Beta-catenin and p21: In high-content screening to assess the effects of small molecules on both cell cycle progression and specific protein markers. nih.gov

Human Nuclei (huNuclei) antigen: In xenograft models to distinguish proliferating human tumor cells from non-proliferating host mouse cells. researchgate.net

This compatibility extends to advanced, iterative IF techniques like Cyclic Immunofluorescence (CycIF), where EdU staining can be integrated into a multi-round staining series to analyze dozens of protein markers in the same tissue section. nih.gov The ability to combine DNA synthesis analysis with deep spatial proteomics offers unprecedented opportunities to study cellular heterogeneity in complex tissues. nih.govnih.gov

Dual-Labeling Strategies for Temporal and Spatial Resolution

To investigate dynamic cellular processes such as cell cycle kinetics, fate, and migration, dual-labeling strategies involving EdU and another thymidine (B127349) analog, most commonly 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are employed. nih.govresearchgate.net This approach provides high temporal and spatial resolution by marking distinct cohorts of cells that are synthesizing DNA at different time points. nih.govnih.gov

A typical dual-labeling experiment involves sequentially "pulsing" the cells or animal with the two different analogs. nih.gov For example, an initial pulse of EdU is administered, followed by a second pulse of BrdU after a specific time interval. The two analogs are then detected sequentially using distinct methods: the click reaction for EdU and a specific anti-BrdU antibody for BrdU. nih.govresearchgate.net Crucially, the detection chemistries are orthogonal; the anti-BrdU antibody does not recognize EdU, and the click reaction does not label BrdU. nih.gov

This methodology allows researchers to track the progression of a cell cohort through the cell cycle. For example, cells labeled with only the first analog (e.g., EdU) have exited the S-phase during the interval, while cells labeled with both analogs were in S-phase during both pulses. Cells labeled with only the second analog (e.g., BrdU) entered S-phase after the first pulse. This temporal information is invaluable for studying cell cycle length and the effects of various treatments on cell cycle progression. nih.gov

Spatially, this technique is a powerful tool for measuring cell migration rates, particularly in highly organized tissues like the intestinal epithelium. researchgate.net By measuring the distance between the locations of the EdU-labeled cells and the BrdU-labeled cells along the crypt-villus axis and dividing by the time between the injections, a precise migration velocity can be calculated for the epithelial cells in a single animal. researchgate.net

Broad Spectrum of Research Applications for 5 Ethynyl 2 Deoxyuridine 5 Triphosphate

Elucidation of DNA Replication and Cell Cycle Kinetics

The ability to specifically label and detect newly synthesized DNA makes EdUTP, via its precursor EdU, a powerful reagent for investigating the dynamics of DNA replication and the progression of the cell cycle. jenabioscience.comnih.gov Its application has provided significant advantages over traditional methods that use radioactive isotopes like [3H]-thymidine or the thymidine (B127349) analog bromodeoxyuridine (BrdU). nih.govsigmaaldrich.com

A primary application of EdUTP is the precise identification and quantification of cells in the S-phase (synthesis phase) of the cell cycle, a direct measure of cellular proliferation. jenabioscience.comsigmaaldrich.com When cells are exposed to EdU, it is incorporated into the DNA of only those cells that are actively replicating their genome. researchgate.net The subsequent detection of the incorporated ethynyl (B1212043) group via click chemistry with a fluorescent azide (B81097) allows for the clear identification of S-phase cells. sigmaaldrich.comsigmaaldrich.com

This method is significantly faster and requires milder conditions than the BrdU assay, which necessitates harsh DNA denaturation using acid or heat to expose the incorporated BrdU to antibodies. wikipedia.orgqmul.ac.uk The gentle nature of the EdU detection protocol preserves cell morphology and integrity, making it highly compatible with multiplexing, such as the simultaneous labeling of other cellular components like surface or intracellular antigens for multi-parameter flow cytometry analysis. qmul.ac.ukbaseclick.eu For example, dual-labeling strategies combining EdU with BrdU in pulse-chase experiments can be used to accurately measure the duration of the S-phase in asynchronous cell populations. nih.gov

Table 1: Comparison of EdU-based and BrdU-based Cell Proliferation Assays

Feature EdU (via Click Chemistry) BrdU (via Immunodetection)
Detection Principle Copper-catalyzed covalent reaction between the ethynyl group of EdU and a fluorescent azide. wikipedia.orgresearchgate.net Antibody-based detection of the incorporated bromine atom. sigmaaldrich.com
DNA Denaturation Not required, as the small azide molecule can easily access the DNA. nih.govqmul.ac.uk Required (acid, heat, or DNase treatment) to expose the BrdU epitope. sigmaaldrich.comqmul.ac.uk
Protocol Time Shorter, typically around 30-45 minutes for the detection step. qmul.ac.uk Longer, often taking several hours due to denaturation and antibody incubation steps. qmul.ac.uk
Sensitivity High sensitivity and superior signal-to-noise ratio. nih.gov Variable signal-to-noise ratio, dependent on denaturation efficiency. nih.gov
Multiplexing Highly compatible with other fluorescent probes and antibody staining due to mild reaction conditions. qmul.ac.ukbaseclick.eu Limited compatibility due to harsh denaturation steps that can destroy epitopes. nih.gov

EdUTP is instrumental in quantifying the rate of de novo DNA synthesis. jenabioscience.com Because its incorporation is directly proportional to the amount of newly synthesized DNA, the resulting fluorescence intensity after the click reaction can be used as a quantitative measure. nih.gov This is particularly valuable in flow cytometry, where the fluorescence of individual cells provides detailed information about the cell cycle distribution within a population. sigmaaldrich.com

Studies have shown that this technique can be used to assess the effects of various treatments, such as small molecules or gene editing, on the rate of DNA synthesis. sigmaaldrich.com By measuring the decrease in EdU incorporation, researchers can quantify the inhibitory effect of a compound on cell proliferation, which is a critical aspect of drug screening and genotoxicity testing. sigmaaldrich.comsigmaaldrich.com Furthermore, the enzymatic incorporation of EdUTP can be achieved in cell-free systems using a variety of DNA polymerases, including Taq DNA Polymerase and family B polymerases, enabling detailed in vitro studies of DNA synthesis. jenabioscience.comabcam.comabpbio.com

The application of EdU extends beyond cell culture to the analysis of cell proliferation within the complex environment of whole organisms and tissues. sigmaaldrich.com EdU can be administered to animals, such as mice, through intraperitoneal injection, where it is taken up by dividing cells in various tissues. nih.gov This in vivo labeling allows for the visualization of proliferative zones in tissues like the intestine, lymphoid organs, and bone. sigmaaldrich.comnih.gov

This technique has proven to be a sensitive alternative to BrdU for labeling proliferating cells in skeletal tissues, where the harsh denaturation required for BrdU detection can damage the tissue structure. nih.gov The EdU assay preserves the physical integrity of tissue sections, allowing for detailed spatial analysis and compatibility with other histological staining methods on the same sample. nih.govnih.gov This has enabled researchers to track actively dividing cells, including slowly dividing stem cell populations, within their native anatomical context. nih.gov

Characterization of DNA Damage and Repair Mechanisms

Beyond its role in tracking DNA replication, 5-Ethynyl-2'-deoxyuridine-5'-triphosphate is a valuable tool for studying DNA damage and the cellular responses that follow. baseclick.eu While the incorporation of its precursor, EdU, can itself induce DNA damage signaling pathways and apoptosis in prolonged assays, its utility in specific assays for detecting pre-existing DNA breaks is significant. wikipedia.orgresearchgate.net

The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay is a widely used method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis. gbiosciences.comnih.gov The assay relies on the TdT enzyme to add labeled dUTPs to the 3'-hydroxyl (3'-OH) ends of DNA breaks. gbiosciences.comjenabioscience.com

The sensitivity of the TUNEL assay is influenced by the incorporation efficiency of the labeled nucleotide. jenabioscience.com Bulky labels, such as large fluorophores or biotin (B1667282), can cause steric hindrance that limits TdT's access to the DNA ends. gbiosciences.com EdUTP offers a significant advantage in this context. The small size of its ethynyl group results in less steric hindrance, leading to higher incorporation efficiency and greater sensitivity compared to traditionally used labeled nucleotides. gbiosciences.comjenabioscience.com After its incorporation by TdT, the ethynyl-labeled DNA is detected using the highly specific and efficient click chemistry reaction. jenabioscience.comthermofisher.com This makes EdUTP a superior substrate for sensitive detection of apoptotic cells in both cell and tissue samples. gbiosciences.com

DNA double-strand breaks (DSBs) are among the most severe forms of DNA damage. springernature.comnih.gov A novel assay, termed TdT-dUTP DSB End Labeling (TUDEL), has been developed for the specific, direct in situ labeling of DSBs. springernature.comnih.gov This technique adapts the principle of the TUNEL assay but is optimized for the detection of individual DSBs rather than the extensive fragmentation seen in apoptosis. nih.gov

The TUDEL method uses the TdT enzyme to incorporate EdUTP onto the free 3'-OH ends exposed at DSBs. nih.govnih.gov The subsequent detection with a fluorescent azide via click chemistry allows for the visualization of individual breaks as distinct foci by fluorescence microscopy. nih.gov This provides a direct method to quantify DSBs and analyze their location within the cell. The TUDEL assay is sensitive, robust, and compatible with standard immunofluorescence methods, offering a valuable tool to complement indirect DSB markers like γH2AX. nih.gov

Table 2: Summary of EdUTP Applications in DNA Damage Detection

Assay Principle Target Key Advantage of EdUTP
TUNEL Assay TdT-mediated addition of labeled dUTPs to 3'-OH ends of DNA fragments. gbiosciences.comnih.gov Extensive DNA fragmentation in late-stage apoptotic cells. thermofisher.com Higher sensitivity due to the small size of the ethynyl group, reducing steric hindrance for the TdT enzyme. gbiosciences.comjenabioscience.com
TUDEL Assay TdT-mediated incorporation of EdUTP at the 3'-OH ends of DNA breaks, followed by click chemistry detection. nih.govnih.gov Individual DNA double-strand breaks (DSBs). springernature.com Enables specific and direct in situ fluorescent labeling of individual DSBs for quantification and localization. nih.gov

Assessment of Unscheduled DNA Synthesis (UDS) in Repair Studies

Unscheduled DNA synthesis (UDS) is a critical process of DNA repair that occurs outside of the S-phase of the cell cycle. It involves the removal of damaged DNA segments and their replacement with new, correct nucleotides. The incorporation of nucleotide analogs is a powerful method to measure this repair synthesis.

Historically, radioactive isotopes were used for this purpose, but they have been largely replaced by non-radioactive analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.govnih.gov However, the detection of BrdU requires harsh DNA denaturation steps to expose the incorporated base to antibodies, which can compromise the integrity of cellular structures. nih.govnih.govthermofisher.com

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and its triphosphate form, EdUTP, offer a significant advantage in UDS studies. pnas.org When cells are exposed to DNA damaging agents and subsequently incubated with EdU, the analog is incorporated into the newly synthesized DNA patches by DNA polymerases during the repair process. The small size of the azide-linked fluorophore used for detection via click chemistry obviates the need for DNA denaturation, allowing for milder fixation and permeabilization protocols. thermofisher.com This preserves cellular morphology and allows for more accurate co-localization studies with other proteins involved in DNA repair. nih.gov Research has shown that EdU is a sensitive marker for measuring nucleotide excision repair synthesis in the form of UDS. pnas.org

Parameter Description Relevance to UDS
Principle Incorporation of EdU into newly synthesized DNA during repair processes.Allows for the direct visualization and quantification of DNA repair synthesis.
Detection Copper(I)-catalyzed click reaction with a fluorescent azide.High sensitivity and specificity without the need for harsh DNA denaturation.
Advantages Milder sample processing, better preservation of cellular structures, and compatibility with multiplexing.Facilitates more accurate and detailed analysis of DNA repair mechanisms.

Development of Nucleic Acid Probes and Genotypic Analysis Tools

The ability to introduce a reactive alkyne group into DNA and RNA using EdUTP has paved the way for the development of novel nucleic acid probes and tools for genotypic analysis.

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location of specific DNA sequences within chromosomes or cells. Traditionally, probes are labeled with fluorophores either directly or indirectly. EdUTP provides a versatile method for generating fluorescently labeled DNA probes.

During in vitro synthesis of a DNA probe using methods like PCR or nick translation, EdUTP can be incorporated in place of thymidine triphosphate (dTTP). nih.gov The resulting alkyne-modified probe can then be "clicked" to a fluorescent azide, creating a highly specific and brightly fluorescent probe. This method offers flexibility in the choice of fluorophore and can lead to probes with high signal-to-noise ratios. Studies have demonstrated the successful use of EdU-labeled probes in whole-mount fluorescent in situ hybridization to detect stem-like cells. nih.gov The combination of EdU labeling with FISH allows for the simultaneous detection of proliferating cells and specific gene sequences. nih.gov

Application Methodology Key Advantage
DNA FISH Incorporation of EdUTP into DNA probes via PCR or nick translation, followed by click chemistry with a fluorescent azide.Creation of highly specific and bright fluorescent probes with flexibility in fluorophore choice.

EdUTP can be utilized as a substrate by DNA polymerases in PCR, allowing for the generation of alkyne-modified amplicons. jenabioscience.comnih.gov These modified PCR products can then be functionalized through click chemistry for various downstream applications, such as immobilization on surfaces for microarray analysis or conjugation to reporter molecules for detection.

In the realm of sequencing, the concept of "sequencing by synthesis" relies on the stepwise incorporation of labeled nucleotides. While not a primary component of mainstream next-generation sequencing platforms, the principle of incorporating modified nucleotides like EdUTP and their subsequent detection is fundamental. The ability of DNA polymerases to incorporate EdUTP demonstrates the potential for developing novel sequencing chemistries. nih.gov

The CRISPR-Cas9 system has revolutionized genome engineering by enabling targeted gene editing. nih.govyoutube.com While EdUTP is not directly part of the core CRISPR-Cas9 machinery, its applications in assessing the outcomes of gene editing are significant. For instance, following a gene editing experiment designed to introduce a specific change, researchers can use EdU to label cells that are actively replicating their DNA. This allows for the analysis of the editing efficiency specifically in the proliferating cell population.

Furthermore, in synthetic biology, where novel genetic circuits and pathways are constructed, EdUTP can be used to monitor the replication and stability of synthetic DNA constructs. The ability to label and track newly synthesized DNA provides valuable insights into the dynamics of engineered biological systems. While direct integration of EdUTP into CRISPR-Cas9 protocols is not standard, the broader context of genome editing and analysis benefits from the tools EdU provides. elifesciences.orgnih.gov

Investigation of RNA Synthesis and Processing

While EdU is a deoxyuridine analog and primarily incorporated into DNA, under certain experimental conditions and in some biological systems, it can be metabolized and incorporated into RNA. biorxiv.org However, for more specific and direct labeling of nascent RNA, the ribonucleoside analog 5-ethynyluridine (B57126) (EU) is more commonly used. pnas.org

The direct measurement of newly synthesized RNA is crucial for understanding gene expression dynamics. The uridine (B1682114) analog 5-ethynyluridine (EU), when introduced to cells, is converted to EU-triphosphate (EUTP) and incorporated into nascent RNA by RNA polymerases. pnas.org Similar to EdU, the ethynyl group in EU allows for click chemistry-based detection.

However, some studies have shown that EU can also be converted to its deoxy form and be incorporated into DNA, which can be a confounding factor. biorxiv.org To circumvent this, researchers have explored the direct delivery of 5-ethynyluridine-5'-triphosphate (EUTP) into cells, bypassing the metabolic conversion steps and potentially offering more specific RNA labeling. biorxiv.org While the focus here is on EdUTP, it is important to note the parallel applications and challenges in the field of nascent RNA labeling. Research has shown that even with direct EUTP delivery, some non-specific labeling can occur. biorxiv.org

Analysis of RNA Replication Dynamics

The study of RNA synthesis and its subsequent dynamics is fundamental to understanding gene expression. A key technique in this area involves the metabolic labeling of nascent RNA with modified nucleosides. 5-Ethynyluridine (EU), a uridine analog, and its triphosphate form, 5-Ethynyluridine-5'-triphosphate (EUTP), are utilized for this purpose. baseclick.eutocris.com These molecules are incorporated into newly synthesized RNA by RNA polymerases. baseclick.eu The ethynyl group on these analogs allows for their detection via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". baseclick.eu This method enables the attachment of fluorescent dyes or biotin tags to the labeled RNA, facilitating visualization and purification. baseclick.eujenabioscience.com

The use of ethynyl-modified uridine analogs offers a significant advantage over older methods that relied on radioisotopes or halogenated nucleosides like 5-bromouridine-5'-triphosphate (BrUTP), as it avoids radioactivity and the harsh denaturation conditions required for antibody-based detection. baseclick.eunih.gov This allows for the analysis of RNA dynamics in living cells and tissues with high spatial and temporal resolution. baseclick.eunih.gov

However, a critical consideration in the analysis of RNA replication dynamics using these compounds is their metabolic fate. Research has shown that 5-ethynyl uridine (EU) can be converted into its deoxyribonucleotide counterpart by ribonucleotide reductases, leading to its incorporation into DNA. biorxiv.orgbiorxiv.org This cross-incorporation has been observed in various organisms, including the sea anemone Nematostella vectensis, where a significant amount of EU was found in DNA. biorxiv.orgbiorxiv.org This finding underscores the importance of careful experimental design and validation to ensure that the detected signal specifically represents nascent RNA. biorxiv.org Studies have suggested that inhibiting ribonucleotide reductase can reduce the incorporation of EU into DNA. biorxiv.org Despite this potential for dual labeling, ethynyl-modified uridine analogs remain valuable tools for studying RNA synthesis, provided that appropriate controls are in place to account for any DNA incorporation. biorxiv.orgbiorxiv.org

Table 1: Comparison of RNA Labeling Analogs

AnalogPrimary Incorporation TargetDetection MethodKey Considerations
5-Ethynyluridine (EU) RNAClick ChemistryCan be converted and incorporated into DNA. biorxiv.orgbiorxiv.org
5-Ethynyluridine-5'-triphosphate (EUTP) RNAClick ChemistryCan also show some incorporation into DNA. biorxiv.org
5-Bromouridine-5'-triphosphate (BrUTP) RNAAntibody-basedRequires harsh denaturation steps. nih.gov
[³H] Uridine RNAAutoradiographyInvolves radioactivity. nih.gov

Exploration of Protein-Nucleic Acid Interactions

The interactions between proteins and nucleic acids are central to a vast array of cellular processes, including DNA replication, transcription, and repair. This compound (EdUTP) has emerged as a powerful tool for investigating these interactions. The ethynyl group serves as a reactive handle that can be used to covalently link the nucleic acid to interacting proteins, enabling their identification and characterization.

A primary application of EdUTP in studying protein-nucleic acid interactions is its use in covalent ligation to biomolecules functionalized with an azide group. jenabioscience.com This is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. baseclick.eu In this approach, DNA is first synthesized in the presence of EdUTP, leading to the incorporation of the ethynyl-modified nucleotide. This ethynyl-functionalized DNA can then be reacted with an azide-containing biomolecule, such as a protein or a fluorescent probe. jenabioscience.com

This method allows for the stable, covalent crosslinking of DNA to its binding partners. For instance, proteins that interact with a specific DNA sequence containing the ethynyluridine can be "clicked" to an azide-modified tag, such as biotin. jenabioscience.com This enables the subsequent purification and identification of the crosslinked protein-DNA complexes using affinity-based methods. The specificity of the click reaction ensures that only molecules in close proximity to the ethynyl-modified DNA are labeled.

Table 2: Components of Covalent Ligation via Click Chemistry

ComponentFunction
This compound (EdUTP) Provides the alkyne functional group for the click reaction. jenabioscience.com
Azide-Functionalized Biomolecule The binding partner (e.g., protein, fluorescent dye) containing the azide group.
Copper(I) Catalyst Catalyzes the cycloaddition reaction between the alkyne and the azide. baseclick.eu

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study protein-nucleic acid interactions. wikipedia.orgnih.gov The principle of EMSA is based on the difference in the electrophoretic mobility of a free nucleic acid fragment compared to the same fragment when it is bound by a protein. nih.gov The protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel, resulting in a "shifted" band. wikipedia.org

While traditional EMSA often employs radioactively labeled probes, the use of non-radioactive labeling methods has become increasingly popular. This compound can be utilized to generate non-radioactively labeled DNA probes for EMSA. A DNA probe containing the ethynyl modification can be synthesized and then labeled with a detection tag, such as biotin or a fluorescent dye, via click chemistry. ncsu.edu

The use of EdUTP-labeled probes in EMSA offers several advantages, including enhanced safety by avoiding radioactivity and the ability to use sensitive chemiluminescent or fluorescent detection methods. ncsu.edu The basic steps of an EMSA using an EdUTP-labeled probe are as follows:

Probe Labeling: A DNA probe containing the binding site of interest is synthesized with EdUTP and then labeled with a tag (e.g., biotin) via click chemistry. ncsu.edu

Binding Reaction: The labeled probe is incubated with a protein extract or a purified protein to allow for the formation of protein-DNA complexes. researchgate.net

Electrophoresis: The reaction mixture is separated on a non-denaturing gel. nih.gov

Detection: The positions of the free probe and the shifted protein-DNA complexes are visualized. If a biotin-labeled probe is used, this typically involves transferring the separated complexes to a membrane, followed by incubation with a streptavidin-enzyme conjugate and a chemiluminescent substrate. ncsu.edu

This technique allows for the qualitative detection of DNA-binding proteins and can also be used to determine binding affinities and specificities through competition assays. researchgate.net

Methodological Advancements and Future Prospects for 5 Ethynyl 2 Deoxyuridine 5 Triphosphate

Comparative Efficacy and Advantages over Established Analogs (e.g., BrdU, [3H]Thymidine)

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), the nucleoside precursor to 5-Ethynyl-2'-deoxyuridine-5'-triphosphate (EdUTP), represents a significant methodological advancement for monitoring DNA synthesis compared to traditional analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and radioactive [3H]Thymidine. nih.govnih.govresearchgate.net While BrdU assays were a notable improvement over the use of radioactive isotopes by reducing costs and time, they still possess significant drawbacks. nih.gov The primary advantages of the EdU-based method lie in its simplified protocol, higher sensitivity, and compatibility with a wider range of multiplexing applications. nih.govnih.gov

Superiority in Sample Preparation and Assay Throughput

In contrast, EdU detection utilizes a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as a "click" reaction. nih.govmdpi.com The ethynyl (B1212043) group on the incorporated EdU covalently bonds with a small fluorescent azide (B81097) probe. nih.govnih.gov This probe is approximately 1/500th the size of an antibody molecule, allowing it to easily diffuse through tissues and access the DNA without the need for denaturation. nih.govnih.gov This streamlined workflow significantly reduces sample processing time, making the EdU assay faster and simpler. nih.govnih.gov The shortened protocol and reduced complexity contribute to higher assay throughput, a considerable advantage in large-scale screening experiments. thermofisher.com

Table 1: Comparison of Sample Preparation Steps for EdU vs. BrdU

Assay StepEdU-based Detection (Click Chemistry)BrdU-based Detection (Immunocytochemistry)
Analog Incorporation Cells are pulsed with EdU, which is incorporated during DNA synthesis.Cells are pulsed with BrdU, which is incorporated during DNA synthesis.
Fixation & Permeabilization Standard fixation and permeabilization.Standard fixation and permeabilization.
DNA Denaturation Not required. Preserves sample integrity. nih.govnih.govRequired. Involves harsh treatments (e.g., HCl, heat, DNase). nih.govnih.govmdpi.com
Detection Reagent Small fluorescent azide molecule. nih.govAnti-BrdU primary antibody followed by a secondary antibody. nih.gov
Detection Reaction Fast and efficient "click" reaction. nih.govLengthy antibody incubation steps, often overnight. thermofisher.com
Total Assay Time Significantly shorter. nih.govSignificantly longer. nih.gov

Enhanced Specificity and Reduced Background Signal

The detection of EdU via click chemistry is a highly specific and bio-orthogonal reaction. nih.govmdpi.com This covalent reaction occurs exclusively between the alkyne group of EdU and the azide group on the fluorescent probe, resulting in a very low background signal and high signal-to-noise ratio. nih.gov This leads to bright signals and highly sensitive detection. nih.govthermofisher.com Studies comparing EdU and BrdU in the same tissues have shown that the signal from click-labeled EdU can be brighter than that from antibody-detected BrdU, even with shorter incubation times. thermofisher.com

Conversely, the antibody-based detection of BrdU can suffer from issues of non-specific binding and variability in signal intensity. The harsh denaturation process can affect tissue morphology and antigenicity, potentially increasing background fluorescence. nih.gov Furthermore, the stoichiometry of antibody binding to BrdU can be poor, leading to variability in the detected fluorescent signals. nih.gov The high specificity of the EdU-azide reaction allows for more reliable and quantitative detection of DNA synthesis. nih.govnih.gov

Methodological Limitations and Design Considerations in Contemporary Research

Despite its advantages, the use of EdU is not without limitations. Researchers must consider its potential biological effects and carefully optimize experimental protocols to ensure accurate data interpretation.

Potential Influence on Cellular Processes and Data Interpretation

A primary concern with thymidine (B127349) analogs is their potential to influence cellular health and function. Studies have shown that EdU can be more cytotoxic and genotoxic than BrdU, particularly at higher concentrations or with longer exposure times. mdpi.commdpi.com EdU treatment has been observed to induce chromosomal aberrations, sister chromatid exchanges, and endoreduplication. mdpi.com It can also activate DNA damage response pathways, as indicated by the formation of gamma-H2AX and Rad51 foci. mdpi.com

This cytotoxicity appears to be cell-type dependent. For instance, while some breast cancer cell lines are highly susceptible to EdU-induced cell cycle arrest and necrosis after long-term exposure, others seem largely unaffected in terms of viability. nih.gov The toxic effects of EdU can lead to an underestimation of proliferation rates if not properly controlled for, as the agent used to measure cell division may itself be inhibiting it. researchgate.net These findings underscore the necessity of performing preliminary dose-response and time-course experiments to identify a concentration that allows for robust detection without significantly perturbing the biological system under investigation. mdpi.comnih.gov Another consideration is that thymidine analogs label all DNA synthesis, which can include DNA repair processes in addition to replicative synthesis, a factor that could lead to misinterpretation if not accounted for. researchgate.net

Table 2: Reported Biological Effects of EdU Incorporation

Biological EffectObservationReference
Cytotoxicity Higher cytotoxicity compared to BrdU, especially in cells with defective homologous recombination repair. mdpi.com
Genotoxicity Induces chromosomal aberrations, sister chromatid exchange, and endoreduplication. mdpi.com
DNA Damage Response Activates DNA repair machinery, leading to the formation of γH2AX and Rad51 foci. mdpi.com
Cell Cycle Arrest Can cause cell cycle arrests with long-term exposure in certain cell types. nih.gov
Cell-Type Specificity The degree of cytotoxicity and impact on cell viability varies significantly between different cell lines. nih.gov

Optimization of Experimental Conditions for Diverse Biological Contexts

Given the potential for cellular perturbation, the optimization of experimental parameters is critical for the successful application of EdU-based assays. nih.gov The ideal concentration and duration of the EdU pulse can vary widely depending on the cell type, tissue, and biological question. nih.govnih.gov For example, a single injection of EdU at a specific dose was found to be sufficient to label the maximal number of proliferating cells in the adult mouse brain. nih.gov However, in vitro studies show significant variability in tolerance between different cell lines, necessitating individual evaluation. nih.gov

Optimization extends to the detection step as well. The components of the click reaction cocktail, including the copper catalyst and fluorescent azide, must be used at appropriate concentrations to ensure efficient labeling without inducing artifacts. sigmaaldrich.com For dual-labeling experiments combining EdU with BrdU to track cell cycle progression over time, careful selection of reagents is paramount. mdpi.com Researchers must use an anti-BrdU antibody that does not cross-react with the incorporated EdU to ensure the specificity of each signal. nih.govnih.gov

Emerging Research Directions and Innovations

The EdU methodology continues to evolve, with ongoing research focused on expanding its applications and mitigating its limitations. One key area of innovation is its use in sophisticated dual-pulse labeling techniques. By sequentially pulsing cells with EdU and a second analog like BrdU, researchers can precisely measure the duration of the S-phase and track cell cycle kinetics in asynchronous populations with high resolution. mdpi.com

The superior tissue penetration and gentle detection method of EdU have made it invaluable for in vivo studies in complex systems, including skeletal tissues and the nervous system, enabling detailed analysis of cell proliferation during development and regeneration. nih.govnih.govnih.govnih.gov Furthermore, the challenges associated with EdU's cytotoxicity have spurred the development of alternative analogs. For instance, 5-ethynyl-2'-deoxycytidine (B116413) (EdC) has been proposed as a less toxic alternative for long-term DNA synthesis labeling, although it appears to be metabolized into EdU within the cell. researchgate.net These advancements continue to refine the utility of alkyne-modified nucleosides as powerful tools for investigating cell proliferation and dynamics in a vast array of biological contexts.

Development of Advanced Bioorthogonal Ligation Chemistries

The utility of this compound (EdUTP) in molecular biology is fundamentally linked to the subsequent detection of the incorporated 5-ethynyl-2'-deoxyuridine (EdU) moiety in DNA. This detection is achieved through bioorthogonal ligation, a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. The initial and most widely used method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govresearchgate.net This reaction creates a stable triazole linkage between the ethynyl group on the EdU and an azide-modified reporter molecule, such as a fluorophore or biotin (B1667282). jenabioscience.comjenabioscience.com The advantage of this method is its high efficiency and specificity, which allows for sensitive detection. researchgate.net

However, the cytotoxicity associated with the copper catalyst has driven the development of advanced and alternative ligation chemistries. These next-generation bioorthogonal reactions aim to improve biocompatibility, reaction kinetics, and expand the possibilities for multi-labeling experiments. One significant advancement is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. Another prominent alternative is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, often referred to as tetrazine ligation. nih.gov Researchers have successfully synthesized and incorporated nucleotides bearing alternative reactive handles, such as 5-vinyl-2'-deoxyuridine (B1214878) (VdU), into cellular DNA. nih.gov The incorporated VdU can then be detected using a tetrazine-functionalized probe. nih.gov A key advantage of this approach is its orthogonality with the CuAAC reaction, meaning they can be performed in the same system without cross-reactivity. nih.gov This allows for powerful dual-labeling experiments; for instance, cells can be simultaneously labeled with EdU and VdU, and then visualized independently using an azide-fluorophore (via CuAAC) and a tetrazine-fluorophore (via tetrazine ligation), respectively. nih.gov

Table 1: Comparison of Bioorthogonal Ligation Chemistries for EdU and its Analogs

Ligation Chemistry Key Reagents Key Features Primary Application with Nucleotides
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ethynyl-modified nucleotide (e.g., EdU), Azide-functionalized probe, Copper(I) catalyst High efficiency, robust, widely used. Requires a copper catalyst which can be cytotoxic. Standard detection of DNA synthesis via EdU incorporation. nih.govnih.gov
Tetrazine Ligation Alkene-modified nucleotide (e.g., VdU), Tetrazine-functionalized probe Copper-free, extremely fast reaction kinetics, orthogonal to CuAAC. Dual-labeling of cellular DNA in conjunction with EdU/CuAAC. nih.gov

| Staudinger Ligation | Azide-modified biomolecule, Phosphine-based probe | The first example of a bioorthogonal reaction. Forms a stable amide bond. | General bioconjugation; less commonly used for DNA labeling compared to click chemistry. nih.gov |

Integration with Next-Generation Sequencing and High-Throughput Omics Platforms

The ability to specifically label and isolate populations of cells undergoing DNA replication is a powerful tool for genomics and other high-throughput "omics" studies. Integrating EdUTP-based labeling with next-generation sequencing (NGS) and other omics platforms allows researchers to gain deep molecular insights into the specific cells that are actively dividing within a heterogeneous population. wikipedia.org NGS technologies enable the rapid sequencing of millions of DNA or RNA fragments in parallel, providing comprehensive views of genomes and transcriptomes. idtdna.com

The workflow typically begins with the incorporation of EdU (from EdUTP) into the DNA of proliferating cells. These labeled cells can then be detected and isolated from the unlabeled, non-proliferating cells. A key advantage of the EdU labeling method over older techniques like BrdU incorporation is that it does not require harsh DNA denaturation for detection. nih.govwikipedia.org This preserves the integrity of the cellular components, making the isolated cells suitable for a wide range of downstream analyses. For instance, EdU-labeling allows for the isolation of cells to determine their complete transcriptional profile through RNA-sequencing (RNA-Seq). wikipedia.org This has been applied to study transcription in newly divided neuronal cells. wikipedia.org

Beyond transcriptomics, this approach can be integrated with other high-throughput omics platforms. nih.gov High-throughput phenomics, for example, combines automated imaging with quantitative data analysis to measure thousands of morphological features per cell, providing unique insights into biological changes induced by various perturbations. eddc.sg By coupling EdU labeling with high-content imaging and analysis, researchers can correlate proliferative states with detailed phenotypic changes. The integration of multi-omics data—from genomics, transcriptomics, proteomics, and metabolomics—allows for a holistic understanding of the biological systems and molecular interactions within these specific cell populations. nih.gov

Table 2: Generalized Workflow for Integrating EdUTP Labeling with Omics Platforms

Step Description Associated Technology/Platform
1. Labeling Cells or organisms are exposed to EdU, which is phosphorylated to EdUTP and incorporated into newly synthesized DNA. Cell culture, in vivo administration.
2. Detection & Isolation The ethynyl group in the incorporated EdU is reacted with an azide-functionalized tag (e.g., biotin or a fluorophore) via click chemistry. Labeled cells are then isolated. Fluorescence-Activated Cell Sorting (FACS), Magnetic-activated cell sorting (MACS).
3. Sample Preparation Nucleic acids (DNA, RNA) or other biomolecules (proteins) are extracted from the isolated cell population. Standard molecular biology extraction kits.
4. Library Preparation The extracted molecules are prepared for high-throughput analysis. For NGS, this involves fragmenting the DNA/RNA and adding sequencing adapters. idtdna.com NGS library prep kits (e.g., Illumina, 10x Genomics), Mass spectrometry sample prep.
5. High-Throughput Analysis The prepared library is analyzed on a high-throughput platform. Next-Generation Sequencers, Mass Spectrometers, High-Content Imagers. omicsempower.com

| 6. Data Analysis | The large datasets are processed and analyzed using specialized bioinformatics tools to identify genetic variants, differential gene expression, protein abundance, etc. nih.gov | Bioinformatics pipelines, Statistical software, Data visualization tools. dnastack.com |

Expansion into Novel Bioanalytical and Biotechnological Applications

While the primary application of EdUTP is monitoring cell proliferation, its utility is expanding into more specialized bioanalytical and biotechnological areas. jenabioscience.com These novel applications leverage the precision and versatility of the EdU labeling and detection methodology to answer complex biological questions and develop new technologies. researchgate.net

In the realm of bioanalytics, EdUTP has been employed in sophisticated assays beyond simply counting dividing cells. One innovative application is in the study of chromosomal dynamics. Researchers have used EdU incorporation to reveal late-replicating regions of DNA, which is characteristic of the inactive X-chromosome in female mammalian cells. nih.gov This fluorescence-based EdU assay provides a clearer and more easily recognizable signal of the inactive X than classic cytogenetic methods, offering a novel strategy to identify skewed X-inactivation patterns in patients with X-chromosome abnormalities. nih.gov

In biotechnology, EdUTP and the underlying click chemistry are valuable tools in areas like drug discovery and synthetic biology. mdpi.comnih.gov High-content screening (HCS) platforms, which use automated microscopy and image analysis, can employ EdU labeling to quantify the effects of thousands of potential drug compounds on cell proliferation. This allows for the rapid identification of cytotoxic or cytostatic agents. The non-denaturing conditions of EdU detection are particularly advantageous as they preserve cell morphology and allow for multiplexing with other fluorescent markers, providing a richer dataset for each compound tested. Furthermore, the principles of bioorthogonal chemistry are central to metabolic engineering and the development of microbial biotechnology, where they can be used to track the synthesis of biomolecules or engineer novel cellular functions. nih.govmdpi.com

Table 3: Examples of Novel Bioanalytical and Biotechnological Applications for EdUTP

Application Area Specific Use Case Significance
Epigenetics & Chromosome Biology Identification of skewed X-chromosome inactivation patterns. nih.gov Provides a rapid and clear fluorescence-based assay to study chromosome inactivation, which is important for diagnosing certain genetic conditions. nih.gov
DNA Repair Studies Visualizing sites of DNA synthesis associated with nucleotide excision repair (NER). Allows for the specific labeling and imaging of DNA repair events, distinct from replicative DNA synthesis.
Virology Tracking the replication of viral genomes within host cells. Enables the study of the viral life cycle and the identification of host cells that support viral replication.
Drug Discovery High-content screening for compounds that modulate cell proliferation. Facilitates large-scale, image-based screens to find new anti-cancer agents or other therapeutics that affect the cell cycle. eddc.sg

| Regenerative Medicine | Detecting and tracking proliferating cells in regenerating tissues, such as the avian cochlea. nih.gov | Offers an effective method to study regeneration, enabling co-labeling with multiple antibodies to better understand the proteins involved. nih.gov |


Q & A

Basic Research Questions

Q. How is 5-Ethynyl-2'-deoxyuridine-5'-triphosphate incorporated into DNA for functionalization, and what methodological considerations are required for PCR-based applications?

  • Answer: 5-EdUTP is incorporated into DNA during PCR as a thymidine analog, replacing dTTP in the reaction mix. The ethynyl group enables post-synthetic labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Key considerations include:

  • Optimizing the ratio of 5-EdUTP to dTTP (e.g., 1:10 to 1:5) to balance labeling efficiency and polymerase activity.
  • Validating PCR product integrity using gel electrophoresis or sequencing to confirm no premature termination.
  • Using high-fidelity polymerases (e.g., Taq or Klenow) to minimize misincorporation .

Q. What are the recommended handling and storage protocols for this compound to ensure stability and prevent degradation?

  • Answer:

  • Storage: Store at -20°C in a desiccated environment to prevent hydrolysis. Avoid freeze-thaw cycles by aliquoting the solution.
  • Handling: Use PPE (gloves, lab coat, eye protection) to prevent skin/eye contact. Work in a fume hood if handling powdered forms.
  • Stability: Monitor pH (neutral buffers preferred) and avoid prolonged exposure to light or elevated temperatures .

Advanced Research Questions

Q. What methodologies are employed to detect and quantify 5-EdUTP incorporation into DNA, and how can potential artifacts be minimized?

  • Answer:

  • Detection: Use click chemistry with fluorescent azide probes (e.g., Alexa Fluor 488-azide) for microscopy or flow cytometry. Electrochemical detection via cyclic voltammetry is also viable for quantifying ethynyl-DNA adducts .
  • Artifact Mitigation: Include negative controls (no 5-EdUTP) to rule out non-specific labeling. Pre-treat samples with DNase I to confirm signal specificity to DNA .

Q. How does 5-EdUTP incorporation influence DNA damage response pathways, and what experimental approaches can elucidate its impact on cellular apoptosis?

  • Answer: 5-EdUTP incorporation may mimic thymidine depletion, leading to:

  • DNA strand breaks: Detect via comet assays or γ-H2AX foci staining.
  • Apoptosis: Combine with thymidylate synthase (TS) inhibitors (e.g., 5-fluorouracil) to amplify S-phase-specific apoptosis. Monitor caspase-3/7 activation and cell cycle arrest using flow cytometry .

Q. What strategies optimize the incorporation efficiency of 5-EdUTP in DNA synthesis assays, particularly concerning polymerase selection and reaction conditions?

  • Answer:

  • Polymerase Selection: Taq polymerase shows high tolerance for 5-EdUTP, while Klenow fragment (exo-) minimizes exonuclease-proofreading interference.
  • Buffer Optimization: Adjust Mg²⁺ concentration (1.5–2.5 mM) and pH (8.0–8.5) to enhance incorporation. Pre-incubate polymerase with 5-EdUTP to reduce competition with dTTP .

Q. What evidence exists regarding the mutagenic potential of 5-EdUTP, and how can sequencing analyses be designed to assess misincorporation events?

  • Answer: While direct mutagenicity data for 5-EdUTP is limited, studies on analogs (e.g., 5-formyl-dUTP) suggest pH-dependent mispairing (e.g., with guanine at pH >8.5). To assess:

  • Perform Sanger sequencing or next-generation sequencing (NGS) of PCR products.
  • Use mismatch-specific endonucleases (e.g., T7 endonuclease I) to cleave mispaired regions .

Q. How can 5-EdUTP be utilized in enzyme inhibition studies, particularly in targeting thymidylate synthase (TS) or other nucleotide metabolism enzymes?

  • Answer: 5-EdUTP acts as a competitive inhibitor of TS by mimicking dUMP. Methodologies include:

  • Enzyme Assays: Measure TS activity via spectrophotometric detection of dTMP production. Compare inhibition kinetics with 5-fluoro-dUMP (FdUMP).
  • Cellular Studies: Combine 5-EdUTP with antifolates (e.g., methotrexate) to deplete thymidine pools and enhance cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.